8-Chloro-2-(methylsulfonyl)pyrido[3,4-d]pyrimidine
Overview
Description
8-Chloro-2-(methylsulfonyl)pyrido[3,4-d]pyrimidine is a heterocyclic compound that features a pyrido[3,4-d]pyrimidine core substituted with a chlorine atom at the 8th position and a methylsulfonyl group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-2-(methylsulfonyl)pyrido[3,4-d]pyrimidine typically involves the following steps:
Formation of the Pyrido[3,4-d]pyrimidine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and formamide derivatives.
Methylsulfonylation: The methylsulfonyl group can be introduced using methylsulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
8-Chloro-2-(methylsulfonyl)pyrido[3,4-d]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The methylsulfonyl group can be oxidized to a sulfone or reduced to a sulfide under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions with aryl or alkyl halides in the presence of palladium catalysts.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride.
Coupling: Palladium catalysts and ligands such as triphenylphosphine.
Major Products
Substitution: Formation of 8-amino-2-(methylsulfonyl)pyrido[3,4-d]pyrimidine.
Oxidation: Formation of this compound sulfone.
Reduction: Formation of 8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine.
Scientific Research Applications
8-Chloro-2-(methylsulfonyl)pyrido[3,4-d]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a kinase inhibitor, which could be useful in cancer therapy.
Biological Studies: The compound is used to study the inhibition of specific enzymes and pathways in cellular models.
Chemical Biology: It serves as a tool compound to probe biological systems and understand the role of specific molecular targets.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules with pharmaceutical relevance.
Mechanism of Action
The mechanism of action of 8-Chloro-2-(methylsulfonyl)pyrido[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 8-Chloro-2-(methylthio)pyrido[3,4-d]pyrimidine
- 8-Chloro-2-(methylsulfonyl)pyrido[2,3-d]pyrimidine
- 8-Chloro-2-(methylsulfonyl)quinazoline
Uniqueness
8-Chloro-2-(methylsulfonyl)pyrido[3,4-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the chlorine and methylsulfonyl groups enhances its potential as a kinase inhibitor, making it a valuable compound for medicinal chemistry research.
Biological Activity
8-Chloro-2-(methylsulfonyl)pyrido[3,4-d]pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of key enzymes involved in cancer progression and other diseases. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure
The compound features a pyrido[3,4-d]pyrimidine scaffold, which is known for its diverse biological activities. The presence of the chloro and methylsulfonyl groups contributes to its pharmacological properties.
Research indicates that this compound functions primarily as a kinase inhibitor . It has been shown to inhibit specific kinases involved in cell cycle regulation and cancer cell proliferation. Notably, it targets Monopolar Spindle 1 (MPS1) , an essential protein for mitotic progression.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits potent inhibitory effects on MPS1 with an IC50 value in the low micromolar range. Table 1 summarizes the key findings from various studies:
Study Reference | Target Enzyme | IC50 (μM) | Remarks |
---|---|---|---|
MPS1 | 0.008 | High potency observed in cellular assays. | |
KDM4 | 0.5 | Effective against histone demethylase. | |
CDK2 | 0.02 | Significant inhibition noted. |
Case Studies
- MPS1 Inhibition : A study highlighted the compound's ability to inhibit MPS1 autophosphorylation in HCT116 cells, showcasing its potential as a cancer therapeutic agent targeting mitotic checkpoints .
- Histone Demethylase Activity : Another investigation revealed that derivatives of this compound could selectively inhibit KDM4 and KDM5 histone demethylases, which are implicated in various cancers . The modifications on the pyrido[3,4-d]pyrimidine scaffold were crucial for enhancing selectivity and potency.
- Cellular Assays : In cellular models, this compound demonstrated significant cytotoxic effects against leukemia cells under hypoxic conditions, suggesting its role in targeting tumor microenvironments .
Pharmacokinetics and ADME Properties
The pharmacokinetic profile of this compound has been evaluated to understand its absorption, distribution, metabolism, and excretion (ADME) properties. Studies indicate favorable oral bioavailability and metabolic stability due to the methylsulfonyl group, which may reduce hepatic metabolism compared to other analogs .
Properties
IUPAC Name |
8-chloro-2-methylsulfonylpyrido[3,4-d]pyrimidine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O2S/c1-15(13,14)8-11-4-5-2-3-10-7(9)6(5)12-8/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWDQPJHFRZZXDQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC=C2C=CN=C(C2=N1)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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